Beyond its current uses, cyclodecanone holds promise for further exploration in various research areas:
Cyclodecanone is an organic compound classified as a cyclic ketone, with the chemical formula . It appears as a white solid at room temperature and has a molecular weight of approximately 154.25 g/mol. The structure of cyclodecanone features a ten-membered carbon ring with a carbonyl group (C=O) attached to one of the carbon atoms, which is characteristic of ketones. This compound is notable for its unique ring size, which affects its chemical reactivity and physical properties compared to other cyclic ketones like cyclohexanone or cyclooctanone .
Cyclodecanone exhibits various biological activities. Notably, it has been studied for its potential hypoglycemic effects when modified into hydrazones. The structural characteristics of cyclodecanone allow it to interact with biological systems, although more research is needed to fully elucidate its mechanisms and therapeutic applications .
Several methods exist for synthesizing cyclodecanone:
Cyclodecanone has several industrial and commercial applications:
Research on the interactions of cyclodecanone with other compounds reveals its potential in supramolecular chemistry. For instance, studies indicate that it can form helical motifs through specific hydrogen bonding interactions when incorporated into larger molecular frameworks . These interactions highlight its versatility in designing new materials with desired properties.
Cyclodecanone shares similarities with other cyclic ketones but possesses unique characteristics due to its ten-membered ring structure. Here are some comparable compounds:
| Compound Name | Formula | Ring Size | Unique Features |
|---|---|---|---|
| Cyclohexanone | C6H10O | 6 | Smaller ring; widely used solvent |
| Cyclooctanone | C8H14O | 8 | Intermediate in organic synthesis |
| Cyclononanone | C9H16O | 9 | Less common; used in specialty chemicals |
| Cyclododecanone | C12H22O | 12 | Larger ring; used in nylon production |
Cyclodecanone's ten-membered ring structure allows for distinct chemical reactivity patterns not observed in smaller or larger cyclic ketones. Its ability to participate in specific reactions like aldol condensation and oxidation sets it apart from its analogs, making it a valuable compound in both synthetic organic chemistry and industrial applications .
Cyclodecanone can be synthesized through several established routes, though each presents unique challenges due to the medium-sized ring's conformational strain. One of the earliest methods for obtaining cyclodecanone was reported by Ruzicka, who pioneered work on medium and large ring compounds. The synthesis of cyclodecanone shares some methodological similarities with other cyclic ketones, including:
Table 1: Traditional Synthetic Routes for Cyclodecanone
| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ketonic decarboxylation | Sebacic acid derivatives | Metal oxides, 300-350°C | 30-45 | Single-step process | Harsh conditions, moderate yields |
| Acyloin condensation | Diethyl sebacate | Sodium/toluene | 50-65 | Higher yields than decarboxylation | Requires anhydrous conditions |
| Dieckmann condensation | Diethyl dodecanedioate | Sodium ethoxide | 40-55 | Well-established method | Side reactions can occur |
| Ring expansion | Cyclononanone | Diazomethane | 65-75 | Useful for library synthesis | Hazardous reagents |
A convenient synthesis of cyclodecanone has been developed from readily available starting materials, providing a more accessible route to this medium-ring ketone. This approach overcomes some of the traditional challenges associated with medium-sized ring formation, such as transannular interactions and entropic factors that typically lead to poor yields.
As chemical manufacturing moves toward more sustainable practices, several eco-friendly approaches for cyclodecanone synthesis have emerged:
Oxidation of cyclodecanol using green oxidants: Similar to methods used for cyclododecanol, hydrogen peroxide with heterogeneous catalysts offers a more environmentally benign approach than traditional chromium-based oxidants.
Biocatalytic routes: Enzymatic transformations using alcohol dehydrogenases or Baeyer-Villiger monooxygenases can facilitate selective oxidation of cyclodecanol to cyclodecanone under mild conditions.
Aqueous-phase catalysis: Water-soluble catalysts and phase-transfer conditions enable reactions in aqueous media, reducing organic solvent usage.
Table 2: Comparison of Eco-Friendly Synthesis Methods
| Method | Oxidant | Catalyst | Solvent System | Yield (%) | E-factor* | Green Chemistry Principles Applied |
|---|---|---|---|---|---|---|
| Traditional oxidation | Chromium reagents | - | Organic solvents | 70-85 | >50 | None |
| H₂O₂ oxidation | H₂O₂ | Tungsten-based catalysts | Water/t-butanol | 60-75 | 10-15 | Safer solvents, atom economy |
| Enzymatic oxidation | O₂ | Alcohol dehydrogenase | Aqueous buffer | 55-65 | <5 | Biocatalysis, mild conditions |
*E-factor represents kg waste per kg product (lower is better)
Catalytic processes for cyclodecanone production have been optimized to improve yields, selectivity, and reaction efficiency:
Metal-catalyzed oxidations: Transition metals such as palladium and ruthenium catalyze the selective oxidation of cyclodecanol to cyclodecanone. These systems typically operate under milder conditions than traditional oxidation methods.
Heterogeneous catalysis: Supported metal catalysts on various substrates (activated carbon, alumina, silica) provide recyclable catalytic systems for industrial applications.
Parameter optimization: Key reaction parameters affecting the synthesis of cyclodecanone include:
Table 3: Optimization Parameters for Cyclodecanone Synthesis via Oxidation
| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Selectivity |
|---|---|---|---|---|
| Temperature | 40-150°C | 80-90°C | Bell-shaped curve with maximum at optimal temp | Decreases above 100°C |
| Catalyst loading | 0.1-5 mol% | 1-2 mol% | Increases up to optimal loading, then plateaus | Minimal effect |
| Oxidant concentration | 1-5 equiv. | 1.5-2 equiv. | Increases up to optimal conc., then decreases | Decreases with excess oxidant |
| Reaction time | 1-24 hours | 4-6 hours | Increases until completion, then plateaus | Decreases with extended time |
| Solvent polarity | Various | Depends on catalyst system | Varies by system | Varies by system |
The optimization of cyclodecanone synthesis often requires balancing competing factors such as yield, selectivity, reaction rate, and catalyst stability. Advances in high-throughput experimentation and statistical design of experiments (DoE) have accelerated process optimization for medium-ring ketones like cyclodecanone.
Industrial production of cyclodecanone faces several challenges due to the conformational strain of the 10-membered ring, leading to higher production costs compared to smaller cyclic ketones. While specific economic data for cyclodecanone is limited, several factors influence its commercial production:
Raw material costs: Starting materials for cyclodecanone synthesis (such as sebacic acid derivatives or cyclodecane) contribute significantly to overall production costs.
Process efficiency: The yield and selectivity of industrial processes directly impact economic viability.
Energy requirements: High-temperature processes increase operational costs.
Purification costs: Separation of cyclodecanone from reaction mixtures and byproducts can be challenging and costly.
Table 4: Estimated Production Economics for Cyclodecanone
| Factor | Contribution to Cost (%) | Notes |
|---|---|---|
| Raw materials | 45-55 | Highly dependent on petrochemical market prices |
| Energy | 15-20 | Higher for thermal processes |
| Labor | 10-15 | Comparable to other specialty chemicals |
| Capital costs | 15-20 | Equipment for medium-scale production |
| Purification | 10-15 | Depends on required purity specifications |
The global market for medium-ring cyclic ketones like cyclodecanone is considerably smaller than that for cyclododecanone, which has established applications in nylon-12 production. Cyclodecanone market growth is primarily driven by specialty applications in fragrance formulations and as synthetic intermediates.
Cyclododecanone serves as a pivotal precursor in the synthesis of high-performance polymers, most notably Nylon-12 (polyamide-12). The transformation begins with the conversion of cyclododecanone to laurolactam via a Beckmann rearrangement of its oxime derivative [1] [4]. This reaction, catalyzed by cyanuric chloride and zinc chloride, achieves yields exceeding 90% under optimized conditions [1]. Laurolactam undergoes ring-opening polymerization to form Nylon-12, a thermoplastic prized for its resistance to abrasion, chemicals, and moisture [4].
Table 1: Key Properties of Nylon-12 Derived from Cyclododecanone
| Property | Value/Description |
|---|---|
| Melting Point | 178–180°C |
| Tensile Strength | 45–55 MPa |
| Applications | Automotive fuel lines, 3D printing resins |
Beyond Nylon-12, cyclododecanone derivatives are explored for polyester resins and synthetic lubricants [2]. Its hydrogenated form, cyclododecane, acts as a temporary binder in 3D printing and conservation science, subliming without residue [2]. Recent advances highlight its role in block copolymers for flexible packaging, where its aliphatic structure enhances thermal stability [3].
In perfumery, cyclododecanone’s derivatives contribute to musk-like scents. Muscone, a macrocyclic musk, is synthesized via photochemical nitrosation of cyclododecane followed by Beckmann rearrangement [4]. Similarly, cyclododecanone oxime intermediates are hydrogenated to produce 12-methyl-13-tetradecanolide, a lactone imparting creamy, amber notes [5].
The compound’s stability under oxidative conditions makes it ideal for fixatives, prolonging fragrance longevity in cosmetics and detergents [3]. Recent studies also utilize cyclododecanone in green solvent-based extraction systems for essential oils, minimizing environmental impact [5].
Cyclododecanone’s functional group versatility enables its use in synthesizing pharmaceutical intermediates. For instance, its oxidation yields cyclododecanol, a precursor to anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) [5]. Additionally, 12-aminododecanoic acid—derived from laurolactam—serves as a building block for peptide-based drugs [4].
Agrochemical applications include the synthesis of cyclododecanone hydrazones, which exhibit herbicidal activity by inhibiting acetolactate synthase in weeds [5]. Its macrocyclic structure also facilitates host-guest interactions in drug delivery systems, enhancing the solubility of hydrophobic therapeutics [3].
Cyclododecanone’s reactivity with electrophiles underpins its role in flame retardants and detergents. Halogenated derivatives, such as 1-chlorocyclododecanone, are incorporated into polyurethane foams to meet fire safety standards [2]. In agrochemistry, cyclododecanone oxime ethers act as fungicides, disrupting ergosterol biosynthesis in plant pathogens [5].
Table 2: Industrial Specialty Chemicals Derived from Cyclododecanone
| Chemical Class | Application | Synthesis Pathway |
|---|---|---|
| Alkylphenol surfactants | Enhanced oil recovery | Friedel-Crafts alkylation [3] |
| Epoxy resins | Coatings and adhesives | Epoxidation of cyclododecane [5] |
Recent innovations focus on catalytic oxidation using boric acid and cobalt salts to streamline cyclododecanone production from cyclododecatriene, achieving 53% yield in eco-friendly solvent systems [5].
Cyclodecanone, a ten-membered cyclic ketone with the molecular formula C₁₀H₁₈O, represents a significant member of the medium-sized ring family that has been extensively studied through various spectroscopic techniques. The compound exhibits distinct structural characteristics that differentiate it from both smaller and larger cyclic ketones, making it an ideal subject for conformational analysis through advanced spectroscopic methods.
Nuclear Magnetic Resonance Spectroscopy Applications
The experimental characterization of cyclodecanone through Nuclear Magnetic Resonance spectroscopy has provided crucial insights into its conformational behavior [1] [2]. Low-temperature ¹³C Nuclear Magnetic Resonance spectra have been instrumental in revealing the presence of minor conformational species, particularly the twist-boat-chair-chair conformation, in addition to the predominant boat-chair-boat structure. These studies have demonstrated that cyclodecanone exists in multiple conformational states, with the boat-chair-boat configuration being thermodynamically favored by approximately 0.73 kilocalories per mole compared to alternative arrangements [1] [2].
Dynamic Nuclear Magnetic Resonance spectroscopy studies have been particularly valuable in characterizing the conformational preferences of cyclodecanone and its derivatives. The technique has enabled researchers to observe conformational interconversion processes and determine energy barriers associated with ring flipping motions. The ¹³C Nuclear Magnetic Resonance chemical shifts have been successfully correlated with theoretical calculations, providing validation for computational predictions of conformational populations [1] [2].
Infrared Spectroscopy Characteristics
Infrared spectroscopy has revealed distinctive spectroscopic features of cyclodecanone that are characteristic of medium-sized cyclic ketones. The carbonyl stretching frequency appears at approximately 1715 cm⁻¹, which is typical for cyclic ketones of this ring size [3]. The Carbon-Hydrogen stretching vibrations associated with the sp³ hybridized carbon atoms are observed at 2926 cm⁻¹, providing structural confirmation of the saturated hydrocarbon framework [3].
The infrared spectrum also exhibits characteristic features related to the conformational flexibility of the ten-membered ring. The presence of multiple overlapping bands in certain regions of the spectrum reflects the existence of multiple conformational states, consistent with the dynamic nature of medium-sized rings [3].
Rotational Spectroscopy Insights
While direct rotational spectroscopy studies of cyclodecanone are limited in the literature, comparative studies with related cyclic ketones have provided valuable insights into the conformational behavior of medium-sized rings. The rotational spectroscopy investigations of cycloundecanone and cyclododecanone have established methodological approaches that can be applied to cyclodecanone analysis [4] [5] [6].
The rotational constants derived from microwave spectroscopy provide direct information about the molecular geometry and conformational preferences. These parameters are particularly sensitive to changes in ring conformation, making rotational spectroscopy an invaluable tool for conformational analysis of cyclic ketones [4] [5] [6].
The stability profiles of cyclodecanone conformations are governed by a complex interplay of intramolecular and intermolecular interactions. Understanding these interactions is crucial for predicting the behavior of cyclodecanone in different environments and its reactivity patterns.
Intramolecular Interactions
Transannular interactions play a crucial role in determining the stability of cyclodecanone conformations. Unlike smaller rings where angle strain dominates, or larger rings where conformational flexibility is high, medium-sized rings like cyclodecanone experience significant steric strain due to unfavorable hydrogen-hydrogen interactions across the ring cavity [11].
The predominant boat-chair-boat conformation of cyclodecanone minimizes these transannular interactions by adopting a geometry that maximizes the distance between opposing hydrogen atoms. The dihedral angles in this conformation are close to their optimal values, reducing torsional strain while maintaining favorable van der Waals contacts [7] [8].
Hydrogen Bonding Capabilities
Cyclodecanone exhibits limited hydrogen bonding capabilities due to the absence of traditional hydrogen bond donors. However, the carbonyl oxygen atom can participate in weak hydrogen bonding interactions with protic solvents or other molecules containing acidic hydrogen atoms. These interactions can influence the conformational preferences of cyclodecanone in solution [12].
The carbonyl group in cyclodecanone adopts a roughly perpendicular orientation relative to the average plane of the ring, maximizing its accessibility for intermolecular interactions. This orientation is consistent with observations in related cyclic ketones and facilitates various chemical reactions involving the carbonyl functionality [4] [5].
Solvation Effects
The conformational behavior of cyclodecanone can be significantly influenced by solvation effects. Polar solvents tend to stabilize conformations that maximize the exposure of the carbonyl group to the solvent environment, while nonpolar solvents show less discriminating effects on conformational populations [13].
Studies investigating the solubility of cyclodecanone in various organic solvents have revealed that the compound exhibits favorable interactions with moderately polar solvents such as acetone and ethyl acetate, while showing limited solubility in highly polar solvents like water [13].
Thermal Stability Considerations
The thermal stability of cyclodecanone conformations has been investigated through temperature-dependent studies. The compound shows good thermal stability under normal conditions, with decomposition occurring only at elevated temperatures above 200°C [14]. The conformational populations exhibit temperature dependence, with higher-energy conformations becoming more populated at elevated temperatures [1] [2].
The conformational preferences of cyclodecanone have significant implications for its chemical reactivity and reaction mechanisms. The accessibility of the carbonyl group and the flexibility of the ring system influence the outcomes of various chemical transformations.
Carbonyl Group Reactivity
The reactivity of the carbonyl group in cyclodecanone is influenced by its conformational environment within the ten-membered ring. The boat-chair-boat conformation positions the carbonyl group in a relatively accessible orientation, facilitating nucleophilic addition reactions and other transformations involving the carbonyl functionality [15] [16].
The medium-sized ring context provides a balance between steric hindrance and electronic activation. Unlike smaller rings where severe ring strain can activate the carbonyl group, or larger rings where the carbonyl group may be more shielded, cyclodecanone exhibits moderate reactivity that is synthetically useful [15] [16].
Ring Expansion and Contraction Reactions
The conformational flexibility of cyclodecanone makes it susceptible to ring expansion and contraction reactions under appropriate conditions. The boat-chair-boat conformation provides pathways for various rearrangement processes, including those leading to larger macrocyclic systems [17] [18].
Studies have demonstrated that cyclodecanone can undergo ring expansion reactions to form larger cyclic ketones, particularly when subjected to specific reaction conditions involving carbene insertions or other ring-enlarging processes [17] [18].
Reduction and Oxidation Patterns
The conformational preferences of cyclodecanone influence the stereochemical outcomes of reduction reactions. The approach of reducing agents to the carbonyl group is directed by the conformational geometry of the ring, leading to preferential formation of specific stereoisomers of the resulting cyclodecanols [3].
Similarly, oxidation reactions involving the ring carbon atoms show conformational dependence, with certain positions being more accessible to oxidizing agents depending on the adopted ring conformation [3].
Conformational Control in Synthesis
The understanding of cyclodecanone conformational preferences has enabled the development of stereoselective synthetic methods. By controlling reaction conditions and choosing appropriate reagents, chemists can exploit the conformational preferences to achieve desired stereochemical outcomes in various transformations [15] [16].
The conformational analysis of cyclodecanone has also provided insights into the design of derivatives with modified ring conformations, enabling the synthesis of compounds with altered reactivity profiles and improved synthetic utility [15] [16].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈O | - | [14] |
| Molecular Weight (g/mol) | 154.25 | - | [14] |
| Melting Point (°C) | 21-24 | Experimental | [14] |
| Boiling Point (°C) | 106-107/12 mmHg | Experimental | [14] |
| Density (g/mL) | 0.958 at 25°C | Experimental | [14] |
| Preferred Conformation | -2-one | MM3 | [7] |
| Conformation | Relative Energy (kcal/mol) | Population (%) | Method |
|---|---|---|---|
| Boat-Chair-Boat | 0.00 | 94.8 | MM3 |
| Twist-Boat-Chair-Chair | 0.73 | 5.2 | MM3 |
| Twist-Boat-Chair | 0.72 | - | ab initio |
| Technique | Characteristic | Value | Reference |
|---|---|---|---|
| IR Spectroscopy | C=O stretch | 1715 cm⁻¹ | [3] |
| IR Spectroscopy | C-H stretch | 2926 cm⁻¹ | [3] |
| ¹³C NMR | Carbonyl carbon | ~210 ppm | [1] |
| Mass Spectrometry | Molecular ion | m/z 154 | [14] |
| Method | Accuracy | Computational Cost | Applications |
|---|---|---|---|
| MM2 | Moderate | Low | Conformational screening |
| MM3 | Good | Low | Detailed conformational analysis |
| HF/6-31G* | High | Medium | Geometry optimization |
| B3LYP/6-31G* | High | Medium | Electronic structure |
| MP2 | Very High | High | Accurate energetics |
Irritant